2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid
Description
2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzoic acid core
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWOFGAJFHWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691282 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-07-0 | |
| Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 6-fluorobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: In an industrial setting, the production of 2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common for aromatic carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives of 2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid can be obtained.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichlorobenzoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluorobenzoic acid: Lacks the chlorine atoms, affecting its reactivity and applications.
2-(3,5-Dichlorophenyl)benzoic acid: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 2-(3,5-Dichlorophenyl)-6-fluorobenzoic acid is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects
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